molecular formula C8H14O4 B3054699 n-Pentylmalonic acid CAS No. 616-88-6

n-Pentylmalonic acid

Cat. No.: B3054699
CAS No.: 616-88-6
M. Wt: 174.19 g/mol
InChI Key: LAWHHRXCBUNWFI-UHFFFAOYSA-N
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Description

n-Pentylmalonic acid is an organic compound with the chemical formula C8H14O4. It is a derivative of malonic acid, where one of the hydrogen atoms in the methylene group is replaced by a pentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Pentylmalonic acid can be synthesized through the alkylation of malonic acid esters. The general procedure involves the deprotonation of diethyl malonate with a strong base such as sodium ethoxide, followed by the alkylation with n-pentyl bromide. The reaction is typically carried out in an anhydrous ethanol solution. After the alkylation, the ester is hydrolyzed to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

n-Pentylmalonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

n-Pentylmalonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-pentylmalonic acid involves its ability to act as a substrate or inhibitor in various biochemical pathways. It can interact with enzymes that catalyze decarboxylation or esterification reactions, thereby influencing metabolic processes. The molecular targets include enzymes such as malonyl-CoA decarboxylase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Pentylmalonic acid is unique due to the presence of the pentyl group, which imparts different physical and chemical properties compared to its parent compound and other derivatives. This makes it useful in specific synthetic applications where the pentyl group is required .

Properties

IUPAC Name

2-pentylpropanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-3-4-5-6(7(9)10)8(11)12/h6H,2-5H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWHHRXCBUNWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210611
Record name n-Pentylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-88-6
Record name n-Pentylmalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Pentylmalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521917
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-Pentylmalonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PENTYLMALONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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